molecular formula C11H17ClN2O2 B2611329 Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride CAS No. 934634-53-4

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Cat. No. B2611329
CAS RN: 934634-53-4
M. Wt: 244.72
InChI Key: WPMPQSQLDKMQRB-SBSPUUFOSA-N
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Description

“Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 934634-53-4 . It has a molecular weight of 244.72 and a molecular formula of C11H17ClN2O2 .


Molecular Structure Analysis

The InChI code for “Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is 1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

“Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is a powder . Its storage temperature is 4 degrees Celsius . The boiling point is not specified .

Scientific Research Applications

Pharmacological Profile and Antitumor Activity The pharmacological profile of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, as part of a class of compounds known as histone deacetylase inhibitors, has been explored for its antitumor activities. A study on MS-275, a compound with a similar functional group, highlighted its potential in treating refractory solid tumors and lymphomas. The study found that MS-275 is well-tolerated in patients, with doses leading to biologically relevant plasma concentrations and antitumor activity, indicating the potential therapeutic applications of similar carbamate compounds in oncology (Gore et al., 2008).

Drug Metabolism and Pharmacokinetics Investigations into the metabolism and excretion of compounds structurally related to Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride reveal insights into their pharmacokinetic profiles. For example, a study on the metabolism of 3-phenylpropyl carbamate in humans utilized an ion cluster technique to identify urinary metabolites, showcasing the methodologies used to understand the metabolic pathways of carbamates, which could be relevant for the metabolism of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (Horie & Bara, 1978).

Toxicological Studies Carbamates, including those structurally related to Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, have been the subject of toxicological studies to understand their effects on human health. For instance, research on carbamates' potential to cause polyneuropathy after severe poisoning indicates the importance of understanding the toxicological profiles of such compounds (Lotti & Moretto, 2006).

Clinical Development of Neuromodulators The development and characterization of neuromodulators for treating neurological conditions provide a framework for researching Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. A study on RWJ-333369, sharing a similar functional group, detailed the absorption, metabolism, and excretion in humans, highlighting the importance of such studies in developing new therapeutics (Mannens et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The specific hazard statements are not provided .

properties

IUPAC Name

benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPQSQLDKMQRB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

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